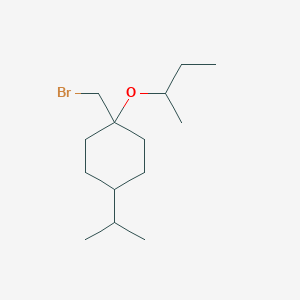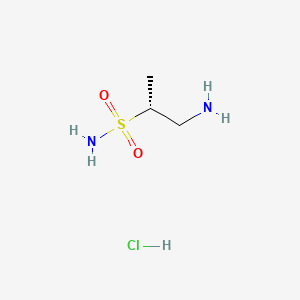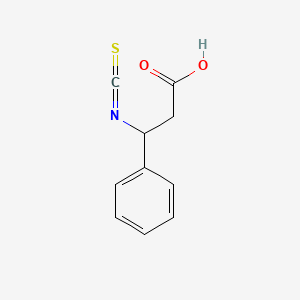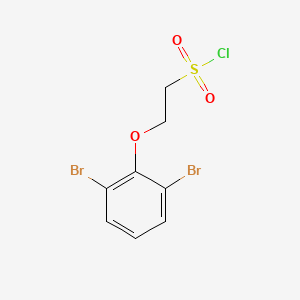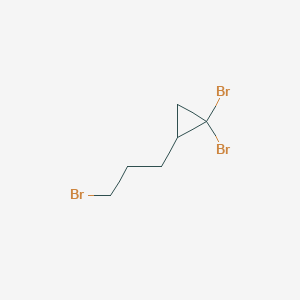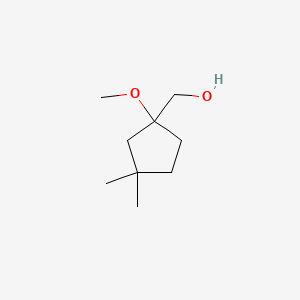aminehydrochloride](/img/structure/B15325104.png)
[(1-Methoxycyclopropyl)methyl](methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxycyclopropyl)methylaminehydrochloride is a chemical compound with the molecular formula C6H14ClNO It is a derivative of cyclopropane, featuring a methoxy group and a methylamine group attached to the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxycyclopropyl)methylaminehydrochloride typically involves the reaction of cyclopropylmethanol with methoxyamine under specific conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require temperature control to optimize the yield.
Industrial Production Methods
In an industrial setting, the production of (1-Methoxycyclopropyl)methylaminehydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxycyclopropyl)methylaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium iodide in acetone under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or thiols.
Scientific Research Applications
(1-Methoxycyclopropyl)methylaminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Methoxycyclopropyl)methylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
(1-Methoxycyclopropyl)methylaminehydrochloride can be compared with other similar compounds, such as:
Cyclopropylamine: Lacks the methoxy group, resulting in different reactivity and applications.
Methoxycyclopropane: Does not contain the amine group, limiting its use in certain biochemical applications.
Cyclopropylmethanol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and uses.
The uniqueness of (1-Methoxycyclopropyl)methylaminehydrochloride lies in its combination of functional groups, which confer distinct reactivity and versatility in various scientific and industrial applications.
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
1-(1-methoxycyclopropyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-5-6(8-2)3-4-6;/h7H,3-5H2,1-2H3;1H |
InChI Key |
FPCFTYYQLICRBX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CC1)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


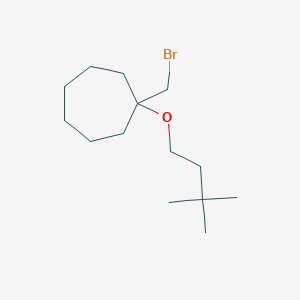
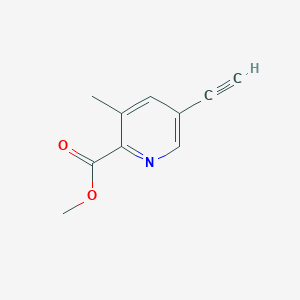

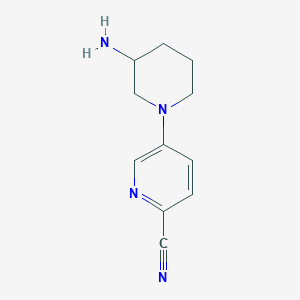
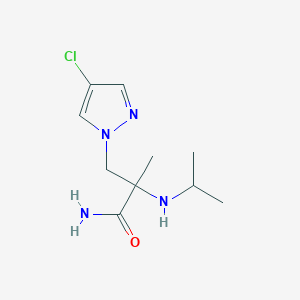

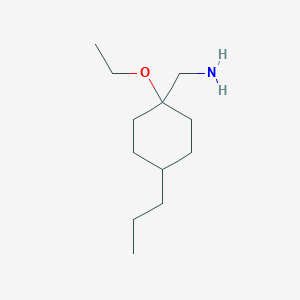
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine](/img/structure/B15325051.png)
